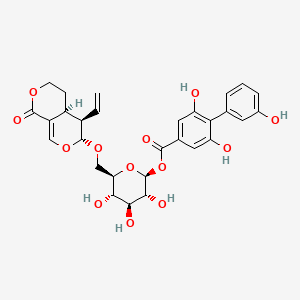
Samarium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium acetate is an acetate salt of samarium, with the chemical formula Sm(CH₃COO)₃. It exists in both hydrate and tetrahydrate forms. This compound is typically a pale yellow powder and is known for its applications in various scientific fields .
Preparation Methods
Samarium acetate can be synthesized through several methods. One common method involves dissolving samarium(III) oxide in a 50% acetic acid solution, followed by crystallization and vacuum drying to obtain the tetrahydrate form . Another method involves the crystallization of mixed anion acetates from solutions of samarium chloride and samarium oxychloride in acetic acid .
Chemical Reactions Analysis
Samarium acetate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form samarium oxide.
Reduction: It can be reduced to elemental samarium under specific conditions.
Substitution: this compound can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common reagents used in these reactions include oxygen for oxidation and reducing agents like hydrogen gas for reduction. The major products formed from these reactions are typically samarium oxides and elemental samarium .
Scientific Research Applications
Samarium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization processes.
Biology: Samarium compounds are used in biological assays and imaging techniques.
Industry: It is used in the production of specialized glasses, phosphors, lasers, and thermoelectric devices.
Mechanism of Action
The mechanism of action of samarium acetate involves its ability to act as a catalyst in various chemical reactions. It interacts with molecular targets and pathways by facilitating the formation or breaking of chemical bonds. The acetate groups in this compound can coordinate with other molecules, enhancing the reactivity of the samarium ion .
Comparison with Similar Compounds
Samarium acetate can be compared with other samarium compounds such as samarium chloride (SmCl₃), samarium nitrate (Sm(NO₃)₃), and samarium oxalate (Sm(C₂O₄)₃). Unlike these compounds, this compound is unique due to its acetate ligands, which provide distinct reactivity and solubility properties. Similar compounds include:
- Samarium chloride (SmCl₃)
- Samarium nitrate (Sm(NO₃)₃)
- Samarium oxalate (Sm(C₂O₄)₃)
- Samarium iodide (SmI₂)
This compound’s uniqueness lies in its specific applications in catalysis and its role in the synthesis of specialized materials.
Properties
Molecular Formula |
C6H12O6Sm |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
acetic acid;samarium |
InChI |
InChI=1S/3C2H4O2.Sm/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChI Key |
DGVVPRHPLWDELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Sm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxyethyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13398559.png)
![(4S)-3-[(2S,5S)-2-[(S)-(4-fluoroanilino)-(4-trimethylsilyloxyphenyl)methyl]-5-(4-fluorophenyl)-5-trimethylsilyloxypentyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13398561.png)
![5-[3-[4-(aminomethyl)phenoxy]propyl]-2-[8-(1,3-benzothiazol-2-ylhydrazinylidene)-6,7-dihydro-5H-naphthalen-2-yl]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B13398567.png)
![2-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398580.png)
![3-[Dimethyl[3-[(R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamido]propyl]ammonio]propane-1-sulfonate](/img/structure/B13398582.png)
![Ethyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]pyridine-3-sulfinate](/img/structure/B13398589.png)


![3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-5-[(4R,5S,6R)-5-[(4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13398600.png)
![Ferrocene, [1-(dimethylamino)ethyl]-](/img/structure/B13398602.png)
![2-[2-(2,5-Dimethylphospholan-1-yl)phenyl]-1,3-dioxolane](/img/structure/B13398603.png)


![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
